Cas no 63211-98-3 (2-Chloro-6-methylpyrimidine-4,5-diamine)
2-Chloro-6-methylpyrimidine-4,5-diamine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-6-methylpyrimidine-4,5-diamine
- 2,5-dichloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid dihydrate
- 2-Chlor-6-methyl-pyrimidin-4,5-diyldiamin
- 2-Chloro-4,5-diamino-6-methylpyrimidine
- 2-chloro-6-methyl-pyrimidine-4,5-diyldiamine
- 4,5-diamino-2-chloro-6-methylpyrimidine
- 63211-98-3
- SB57768
- CS-0137519
- NSC-122007
- SCHEMBL6474069
- KSGKEVCHVYUUDN-UHFFFAOYSA-N
- AKOS000320531
- AC-27679
- NSC122007
- FT-0762213
- A834275
- 2-chloro-6-methylpyrimidine-4,5-diamine, AldrichCPR
- DS-11749
- SY109883
- DTXSID70298255
- MFCD01764685
- DB-025881
- STK965609
-
- MDL: MFCD01764685
- Inchi: 1S/C5H7ClN4/c1-2-3(7)4(8)10-5(6)9-2/h7H2,1H3,(H2,8,9,10)
- InChI Key: KSGKEVCHVYUUDN-UHFFFAOYSA-N
- SMILES: ClC1=NC(=C(C(C)=N1)N)N
Computed Properties
- Exact Mass: 158.03600
- Monoisotopic Mass: 158.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 0.5
- Topological Polar Surface Area: 77.8A^2
Experimental Properties
- Density: 1.459
- Melting Point: 249-252 ºC
- Boiling Point: 377.052°C at 760 mmHg
- Flash Point: 181.8 °C
- Refractive Index: 1.671
- PSA: 77.82000
- LogP: 1.76520
2-Chloro-6-methylpyrimidine-4,5-diamine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: R20/21/22;R36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S36/37/39
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Risk Phrases:R20/21/22; R36/37/38
2-Chloro-6-methylpyrimidine-4,5-diamine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-6-methylpyrimidine-4,5-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093082-1g |
2-Chloro-6-methylpyrimidine-4,5-diamine |
63211-98-3 | 95% | 1g |
£60.00 | 2022-03-01 | |
| Fluorochem | 093082-5g |
2-Chloro-6-methylpyrimidine-4,5-diamine |
63211-98-3 | 95% | 5g |
£206.00 | 2022-03-01 | |
| Fluorochem | 093082-10g |
2-Chloro-6-methylpyrimidine-4,5-diamine |
63211-98-3 | 95% | 10g |
£350.00 | 2022-03-01 | |
| Fluorochem | 093082-25g |
2-Chloro-6-methylpyrimidine-4,5-diamine |
63211-98-3 | 95% | 25g |
£699.00 | 2022-03-01 | |
| TRC | C993375-50mg |
2-Chloro-6-methylpyrimidine-4,5-diamine |
63211-98-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C993375-100mg |
2-Chloro-6-methylpyrimidine-4,5-diamine |
63211-98-3 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C993375-500mg |
2-Chloro-6-methylpyrimidine-4,5-diamine |
63211-98-3 | 500mg |
$ 230.00 | 2022-06-06 | ||
| Chemenu | CM166638-5g |
2-Chloro-6-methylpyrimidine-4,5-diamine |
63211-98-3 | 97% | 5g |
$271 | 2021-08-05 | |
| Chemenu | CM166638-10g |
2-Chloro-6-methylpyrimidine-4,5-diamine |
63211-98-3 | 97% | 10g |
$448 | 2021-08-05 | |
| Chemenu | CM166638-25g |
2-Chloro-6-methylpyrimidine-4,5-diamine |
63211-98-3 | 97% | 25g |
$888 | 2021-08-05 |
2-Chloro-6-methylpyrimidine-4,5-diamine Suppliers
2-Chloro-6-methylpyrimidine-4,5-diamine Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-Chloro-6-methylpyrimidine-4,5-diamine
Comprehensive Overview of 2-Chloro-6-methylpyrimidine-4,5-diamine (CAS No. 63211-98-3): Properties, Applications, and Industry Insights
2-Chloro-6-methylpyrimidine-4,5-diamine (CAS No. 63211-98-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrimidine derivative is characterized by its unique molecular structure, featuring a chloro substituent at the 2-position and a methyl group at the 6-position, along with amino functional groups at the 4- and 5-positions. Such structural attributes make it a versatile intermediate in the synthesis of biologically active molecules.
The compound's chemical properties include a molecular formula of C5H7ClN4 and a molecular weight of 158.59 g/mol. Its physicochemical characteristics, such as solubility in organic solvents and stability under controlled conditions, have been extensively studied for industrial applications. Researchers often highlight its role in the development of small-molecule inhibitors and ligands for enzymatic targets, aligning with current trends in drug discovery and precision medicine.
In the context of user-searched queries, topics like "pyrimidine-based drug design" and "heterocyclic compound synthesis" frequently appear in scientific literature and patent databases. The growing demand for high-value intermediates in pharmaceutical manufacturing has positioned 2-Chloro-6-methylpyrimidine-4,5-diamine as a compound of interest. Its applications extend to the development of antiviral agents and kinase inhibitors, addressing global health challenges such as emerging infectious diseases and cancer therapeutics.
From an SEO perspective, keywords like "CAS 63211-98-3 supplier," "2-Chloro-6-methylpyrimidine-4,5-diamine price," and "pyrimidine derivatives in medicinal chemistry" reflect market demand. The compound's relevance in green chemistry initiatives is another trending topic, with researchers exploring eco-friendly synthesis routes to minimize environmental impact. Analytical techniques such as HPLC purity testing and NMR characterization are critical for quality control, often cited in technical inquiries.
Industrial-scale production of 2-Chloro-6-methylpyrimidine-4,5-diamine requires adherence to Good Manufacturing Practices (GMP), particularly for pharmaceutical-grade materials. Regulatory compliance, including REACH registration and ISO certification, ensures safety and traceability. The compound's patent landscape reveals its use in proprietary formulations, with recent filings emphasizing its utility in targeted therapy applications.
Emerging discussions in academic forums and conference proceedings frequently address the compound's potential in combinatorial chemistry and high-throughput screening. Its compatibility with automated synthesis platforms makes it valuable for drug candidate optimization. Furthermore, the rise of AI-driven molecular modeling has accelerated the exploration of structure-activity relationships (SAR) for pyrimidine analogs.
In summary, 2-Chloro-6-methylpyrimidine-4,5-diamine (CAS No. 63211-98-3) represents a critical building block in modern organic synthesis. Its multifaceted applications, coupled with ongoing research into novel therapeutic pathways, underscore its importance in both academic and industrial settings. As the scientific community continues to investigate molecular diversity and functional group interactions, this compound remains at the forefront of innovative chemical solutions.
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